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The key evidence for Conteltinib administration in humans comes from a multicenter, single-arm, open-

label, Phase 1 study (NCT02695550) [1]. The study consisted of two parts: a dose-escalation phase and a

dose-expansion phase.

¢ Study Registration: ClinicalTrials.gov, NCT02695550 [1]
e Patient Population: 64 enrolled patients with advanced ALK-positive NSCLC [1]. The cohort
included:
o 41 patients (64.1%) who were ALK TKI-naive.
o 23 patients (35.9%) who had received prior crizotinib therapy.
e Dosing Regimens: In the dose-escalation phase, patients received oral Conteltinib at doses of 50,
100, 200, 300, 450, 600, and 800 mg QD [1].

The workflow below illustrates the structure of this Phase 1 trial.
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Dose-Escalation Phase
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Cycle 1 (28 days): DLT Observation
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Safety Profile & Recommended Dosing

The maximum tolerated dose (MTD) was not reached in the study. One dose-limiting toxicity (DLT) event

was reported at the 600 mg dose level [1].

Table 1: Safety and Dosing Profile of Conteltinib
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Parameter Summary from Phase 1 Study
Maximum Tolerated Dose Not reached [1]
(MTD)

Recommended Phase 2 Dose 600 mg QD for ALK TKI-naive patients; 300 mg BID for crizotinib-
pretreated patients [1]

Treatment-Related Adverse 90.6% (58/64) of patients [1]
Events (TRAES)

Grade = 3 TRAEs 14.1% (9/64) of patients [1]
Most Common TRAEs (All Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated
Grades) aspartate aminotransferase (39.1%), Nausea (37.5%) [1]

Anti-Tumor Efficacy Data

Conteltinib demonstrated clinically significant efficacy in both ALK TKI-naive patients and those who had

failed prior crizotinib therapy [1].

Table 2: Efficacy Outcomes of Conteltinib by Patient Population

Efficacy Parameter ALK TKI-Naive Patients (n=39) Crizotinib-Pretreated Patients (n=21)

| Overall Response Rate (ORR) | 64.1% (25 of 39) 95% CI: 47.2-78.8 [1] | 33.3% (7 of 21) 95% CI: 14.6—
57.0 [1] | | Median Progression-Free Survival (PFS) | 15.9 months 95% CI: 9.26-23.3 [1] | 6.73 months
95% CI: 4.73-8.54 [1] | | Median Duration of Response (DoR) | 15.0 months 95% CI: 9.06-25.8 [1] | 6.60
months 95% CI: 3.77-13.3 [1] |

Preclinical Rationale & Mechanism of Action

Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor

(TKI) [1].
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e Primary Target: Conteltinib potently inhibits anaplastic lymphoma kinase (ALK), with enzymatic
assays showing it is approximately 10-fold more potent than crizotinib [1].

¢ Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations, including L1196M,
G1202R, F1174L, G1269S, and R1275Q [1].

e Secondary Target: Conteltinib also inhibits Focal Adhesion Kinase (FAK) and Proline-rich tyrosine
kinase 2 (Pyk2), albeit less potently than it inhibits ALK [1] [2]. FAK is a non-receptor tyrosine kinase
overexpressed in various tumors; its inhibition can suppress tumor growth and metastasis [3] [2] [4].

The diagram below illustrates the primary mechanism of action of Conteltinib against ALK-driven tumors.
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Protocol Summary: Key Methodologies
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For scientists designing related experiments, here are the core methodologies from the clinical study.

¢ Patient Selection: Patients (18-75 years) with histologically/cytologically confirmed advanced ALK-
positive NSCLC were eligible. ALK positivity was determined by FISH, IHC, PCR, or NGS. Patients
were required to have at least one measurable lesion and an ECOG performance status of <2 [1].

e DLT Assessment: DLTs were assessed during the first 28-day cycle. The MTD was defined as the
highest dose at which fewer than 33% of patients experienced a DLT [1].

o Efficacy Evaluation: Antitumor activity was assessed by overall response rate (ORR), progression-
free survival (PFS), and duration of response (DoR) [1].

¢ Pharmacokinetic (PK) Lead-in: A single dose was administered 7 days before Cycle 1, Day 1 to
evaluate PK properties [1].

Conclusion for Researchers

Conteltinib represents a promising therapeutic candidate for ALK-positive NSCLC. The established
clinical protocols and safety profile from the Phase 1 study provide a robust foundation for further

development.

e Current Status: While several FAK inhibitors, including Defactinib, are in clinical trials, no small-
molecule FAK inhibitor has received full regulatory approval yet [5]. Conteltinib itself is noted to have
entered Phase lll clinical research stages as a FAK-targeting antitumor agent [2].

¢ Future Directions: Combination therapies, next-generation inhibitors, and emerging technologies like
PROTAC degraders are active areas of research to overcome resistance and improve outcomes in
targeted therapy [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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